Compound Description: Naftopidil (NAF) is an α1D/1A antagonist known to suppress prostate growth by decreasing cell proliferation. [] It is used to treat benign prostatic hyperplasia (BPH). []
Relevance: While Naftopidil doesn't share the exact core structure of 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, it serves as a reference point in a study focusing on the development of novel α1D/1A antagonists for BPH. [] This implies that the target compound might also possess α1-adrenoceptor antagonist activity, making Naftopidil relevant for comparison within this context.
Compound Description: This compound is a potent α1D/1A antagonist derived from Naftopidil (NAF). [] Studies reveal that HJZ-12 exhibits higher subtype-selectivity for both α1D and α1A-AR compared to α1B-AR in vitro. [] It demonstrates promising results in preventing the progression of prostatic hyperplasia in vivo by inducing apoptosis and shrinking prostate volume, unlike NAF. []
Relevance: The structure of HJZ-12 closely resembles 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, particularly sharing the 4-(2-methoxyphenyl)piperazine moiety. [] This structural similarity suggests that both compounds might share similar pharmacological profiles, particularly concerning α1-adrenoceptor activity.
Compound Description: p-MPPI is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. [] It exhibits no partial agonist activity and effectively antagonizes hypothermia induced by 5-HT1A agonists in rats. []
Relevance: p-MPPI shares the 4-(2-methoxyphenyl)piperazine moiety with 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. [] This structural similarity, specifically within the arylpiperazine region, highlights a potential shared mechanism of action or binding affinity, particularly concerning serotonin receptors.
Compound Description: p-MPPF is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. [] It exhibits similar antagonistic effects to p-MPPI, particularly in counteracting hypothermia induced by 5-HT1A agonists in rats. []
Relevance: p-MPPF, like p-MPPI, shares the 4-(2-methoxyphenyl)piperazine moiety with 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. [] The presence of this common structural feature suggests potential similarities in their binding affinities and pharmacological profiles, specifically concerning their interaction with serotonin receptors.
WAY 100635
Compound Description: WAY 100635 is a recognized 5-HT1A receptor antagonist. [, ] It is frequently used as a tool compound to investigate the role of 5-HT1A receptors in various physiological processes.
Relevance: While WAY 100635 doesn't share direct structural similarities with 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, it's used as a pharmacophore in developing novel 5-HT1A receptor ligands. [, ] The target compound's structural features, particularly the arylpiperazine moiety, might indicate potential 5-HT1A receptor activity, making WAY 100635 a relevant reference compound for pharmacological comparison.
1-(4-Methoxyphenyl)piperazine (MeOPP)
Compound Description: MeOPP is a new designer drug. [] The primary metabolic pathway of MeOPP involves O-demethylation to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP). []
Relevance: MeOPP exhibits a close structural resemblance to the 4-(2-methoxyphenyl)piperazine moiety present in 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. [] This similarity raises the possibility of a shared metabolic pathway involving O-demethylation for the target compound.
Relevance: This compound shares the 1-(2-methoxyphenyl)piperazine moiety with 1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. [] This structural similarity points towards potential overlapping pharmacological activities, particularly as antagonists at 5-HT1A receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.